molecular formula C12H16ClNO2 B13730601 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride CAS No. 28089-05-6

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride

Cat. No.: B13730601
CAS No.: 28089-05-6
M. Wt: 241.71 g/mol
InChI Key: GRZRCLATEAOUIX-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of an aminoethyl group, a methoxy group, and a methyl group attached to the benzofuran ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethyl group and the methoxy group. The final step involves the formation of the hydrochloride salt.

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylenediamine, methyl iodide.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can interact with active sites of enzymes, while the methoxy and methyl groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: Similar structure with an indole core instead of a benzofuran core.

    5-Methoxy-2-methylbenzofuran: Lacks the aminoethyl group.

    2-Methylbenzofuran: Lacks both the aminoethyl and methoxy groups.

Uniqueness

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its reactivity and potential biological activity, while the methoxy and methyl groups contribute to its stability and solubility.

Properties

CAS No.

28089-05-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethylazanium;chloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-10(5-6-13)11-7-9(14-2)3-4-12(11)15-8;/h3-4,7H,5-6,13H2,1-2H3;1H

InChI Key

GRZRCLATEAOUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)CC[NH3+].[Cl-]

Origin of Product

United States

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